molecular formula C24H20ClFN2O3S2 B12013103 Ethyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 609795-96-2

Ethyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12013103
CAS No.: 609795-96-2
M. Wt: 503.0 g/mol
InChI Key: MJPFONAVDLTBGD-UNOMPAQXSA-N
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Description

This compound, with the systematic name ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate , belongs to the class of heterocyclic compounds. Its molecular formula is C₂₅H₂₀ClFN₂O₅S . Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the condensation of 2-chloro-6-fluorobenzaldehyde with 2-amino-4-methylthiazole in the presence of an appropriate base. The resulting intermediate is then reacted with ethyl acetoacetate to form the final product.

Reaction Conditions::
  • Base-catalyzed condensation
  • Solvent: Organic solvents like ethanol or acetonitrile
  • Temperature: Typically at room temperature

Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides access to this compound for research purposes.

Chemical Reactions Analysis

Reactions::

    Condensation Reaction: Formation of the thiazolopyrimidine ring system

    Acylation Reaction: Introduction of the acetyl group

    Michael Addition: Addition of the 2-amino-4-methylthiazole to the aldehyde

Common Reagents and Conditions::

    Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

    Solvents: Ethanol, acetonitrile

    Acetylating Agent: Acetic anhydride

Major Products:: The major product is the target compound itself, which exhibits interesting pharmacological properties.

Scientific Research Applications

This compound has diverse applications:

    Medicinal Chemistry: It may serve as a lead compound for drug development due to its unique structure.

    Biological Studies: Researchers investigate its interactions with biological targets.

    Material Science: Its properties may find applications in materials science.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, leading to biological effects.

Comparison with Similar Compounds

While no direct analogs are mentioned, this compound’s distinct structure sets it apart. Further studies can explore its uniqueness and potential advantages.

Properties

CAS No.

609795-96-2

Molecular Formula

C24H20ClFN2O3S2

Molecular Weight

503.0 g/mol

IUPAC Name

ethyl (2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H20ClFN2O3S2/c1-4-31-23(30)20-13(2)27-24-28(21(20)14-8-10-15(32-3)11-9-14)22(29)19(33-24)12-16-17(25)6-5-7-18(16)26/h5-12,21H,4H2,1-3H3/b19-12-

InChI Key

MJPFONAVDLTBGD-UNOMPAQXSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)/C(=C/C4=C(C=CC=C4Cl)F)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)C(=CC4=C(C=CC=C4Cl)F)S2)C

Origin of Product

United States

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